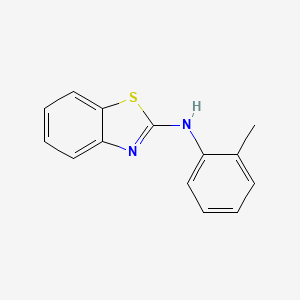

![molecular formula C13H9ClN2OS B1349597 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-56-9](/img/structure/B1349597.png)

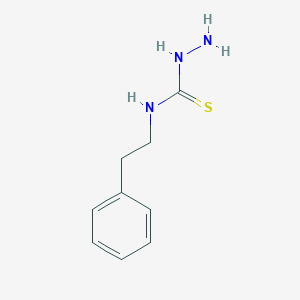

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

説明

7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is an organic compound belonging to the class of thiazolo[3,2-a]pyrimidines. It is a heterocyclic aromatic compound with a five membered ring, containing nitrogen, sulfur and carbon atoms. This compound has a variety of applications in the field of organic chemistry, such as in the synthesis of pharmaceuticals and agrochemicals. It is also of interest in the study of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

科学的研究の応用

Synthesis and Derivative Formation

The compound 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate in the synthesis of various bioactive thiazolopyrimidinones. Research demonstrates its utility in generating diverse derivatives under microwave irradiation, leading to compounds with potential biological activities. For instance, the cyclocondensation of 2-aminothiazole with ethyl 4-chloroacetoacetate yields this compound, which can then react with various anions to produce 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones with potential bioactivity (Djekou et al., 2006).

Antibacterial and Antitubercular Activities

The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized from thiophene ring closure exhibit significant antibacterial and antitubercular activities. The synthesis begins with S-alkylated derivatives reacting with substituted phenacyl halides. Further modifications, including acylation and reduction, lead to compounds tested for their biological activities, with some showing promising results against bacterial and tubercular strains (Cai et al., 2016).

Structural and Supramolecular Analysis

Thiazolopyrimidines, including derivatives of the discussed compound, have been analyzed for their structural and supramolecular characteristics. Studies involving single-crystal X-ray diffraction and Hirshfeld surface analysis reveal insights into their conformational features and intermolecular interactions. These analyses are crucial for understanding the compound's behavior in solid-state and potential applications in material science and pharmaceuticals (Carmona-Vargas et al., 2019; Nagarajaiah & Begum, 2014).

作用機序

Target of Action

The primary targets of the compound “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” are currently unknown. The compound belongs to the class of thiazolo[3,2-a]pyrimidin-5-ones, which are known for their diverse biological activities . .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidin-5-ones are known to have various biological effects, suggesting that they may interact with multiple pathways

Pharmacokinetics

Its molecular weight is 200.65, which is within the range generally favorable for oral bioavailability . Other factors such as solubility, permeability, and metabolic stability also play crucial roles in determining the compound’s bioavailability and pharmacokinetics .

Result of Action

Given the diverse biological activities of thiazolo[3,2-a]pyrimidin-5-ones, the compound could potentially have multiple effects at the molecular and cellular levels . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

特性

IUPAC Name |

7-(chloromethyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-7-10-6-12(17)16-11(8-18-13(16)15-10)9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABSWUKDMJGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368266 | |

| Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

CAS RN |

85811-56-9 | |

| Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)